molecular formula C13H16INO4 B6255794 2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid CAS No. 1259984-95-6

2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid

Cat. No. B6255794
CAS RN: 1259984-95-6
M. Wt: 377.2
InChI Key:
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Description

“2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid” is a chemical compound with the molecular weight of 377.18 . It is also known by its IUPAC name [ (tert-butoxycarbonyl)amino] (2-iodophenyl)acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

While specific chemical reactions involving “2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid” are not available, it’s worth noting that Boc-protected amines are often used in peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amine to participate in further reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 377.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid' involves the protection of the amine group, followed by the introduction of the iodine atom and the carboxylic acid group. The final step involves the deprotection of the amine group to obtain the target compound.", "Starting Materials": [ "4-iodophenylacetic acid", "tert-butyl carbamate", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of amine group", "4-iodophenylacetic acid is dissolved in dimethylformamide and treated with tert-butyl carbamate and N,N'-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature for several hours to form the tert-butyl carbamate derivative of 4-iodophenylacetic acid.", "Step 2: Introduction of iodine atom", "The tert-butyl carbamate derivative of 4-iodophenylacetic acid is dissolved in diethyl ether and treated with iodine. The reaction mixture is stirred at room temperature for several hours to form the iodinated derivative of the tert-butyl carbamate derivative of 4-iodophenylacetic acid.", "Step 3: Introduction of carboxylic acid group", "The iodinated derivative of the tert-butyl carbamate derivative of 4-iodophenylacetic acid is dissolved in ethyl acetate and treated with hydrochloric acid and triethylamine. The reaction mixture is stirred at room temperature for several hours to form the carboxylic acid derivative of the iodinated derivative of the tert-butyl carbamate derivative of 4-iodophenylacetic acid.", "Step 4: Deprotection of amine group", "The carboxylic acid derivative of the iodinated derivative of the tert-butyl carbamate derivative of 4-iodophenylacetic acid is dissolved in water and treated with sodium hydroxide. The reaction mixture is stirred at room temperature for several hours to deprotect the amine group and obtain the target compound, '2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid'." ] }

CAS RN

1259984-95-6

Product Name

2-{[(tert-butoxy)carbonyl]amino}-2-(4-iodophenyl)acetic acid

Molecular Formula

C13H16INO4

Molecular Weight

377.2

Purity

95

Origin of Product

United States

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